5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride
Overview
Description
5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The primary targets of 1,2,4-oxadiazoles, the core structure of the compound, are diverse and include various enzymes and receptors . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial activities . They also show inhibitory potency against Human Deacetylase Sirtuin 2 (HDSirt2), Carbonic Anhydrase (CA), Histone Deacetylase (HDAC), Rearranged during Transfection (RET) kinase, Penicillin-Binding Protein (PBP2a), efflux pump, cyclooxygenases (COX-1 and COX-2) and butyrylcholinesterase (BChE) as well as affinity to σ 1, σ 2, orexin, kappa opioid (KOR) and estradiol (ER) receptors .
Mode of Action
The compound interacts with its targets primarily through hydrogen bonding . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .
Biochemical Pathways
Given the wide range of targets, it is likely that multiple pathways are affected, leading to downstream effects such as inhibition of enzyme activity or modulation of receptor signaling .
Pharmacokinetics
Oxadiazoles are known to impart favorable pharmacokinetic properties and increased hydrolytic stability when applied as ester and amide bioisosteres . They are resistant toward metabolism by hydrolytic esterase and peptidase enzymes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and the biochemical pathway involved. Given the compound’s anti-infective properties, one potential result could be the inhibition of microbial growth or viral replication .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the reaction of the compound with other substances could lead to different products . Also, the compound’s stability and reactivity could be affected by factors such as temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through an annulation reaction, followed by desulfurization and intramolecular rearrangement.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of sulfuric acid at room temperature for 10 minutes.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the ester or amino groups.
Substitution: Substituted derivatives at the amino or ester positions.
Scientific Research Applications
5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-infective agent, showing activity against various pathogens.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is investigated for its potential use in the development of new materials with unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts specific chemical and biological properties. Compared to other oxadiazole isomers, this compound has shown distinct activity profiles in various biological assays .
Properties
IUPAC Name |
ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3.ClH/c1-2-12-7(11)6-9-5(3-4-8)13-10-6;/h2-4,8H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGBEZUDUCCBKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)CCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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